molecular formula C14H15N3O2 B7635551 2-(2-Methoxyphenyl)-N-(2-methylpyrimidin-5-YL)acetamide

2-(2-Methoxyphenyl)-N-(2-methylpyrimidin-5-YL)acetamide

Cat. No.: B7635551
M. Wt: 257.29 g/mol
InChI Key: RRLRSJFZWPHKOL-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-(2-methylpyrimidin-5-YL)acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-N-(2-methylpyrimidin-5-YL)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with 2-methylpyrimidine-5-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-(2-methylpyrimidin-5-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(2-Hydroxyphenyl)-N-(2-methylpyrimidin-5-YL)acetamide.

    Reduction: Formation of 2-(2-Methoxyphenyl)-N-(2-methylpyrimidin-5-YL)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)-N-(2-methylpyrimidin-5-YL)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-N-(2-methylpyrimidin-5-YL)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)-N-(2-methylpyrimidin-5-YL)acetamide
  • 2-(2-Methoxyphenyl)-N-(2-methylpyrimidin-5-YL)ethylamine
  • 2-(2-Methoxyphenyl)-N-(2-chloropyrimidin-5-YL)acetamide

Uniqueness

2-(2-Methoxyphenyl)-N-(2-methylpyrimidin-5-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This compound’s versatility and potential make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-15-8-12(9-16-10)17-14(18)7-11-5-3-4-6-13(11)19-2/h3-6,8-9H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLRSJFZWPHKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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